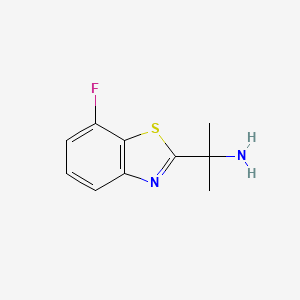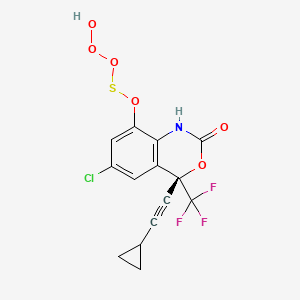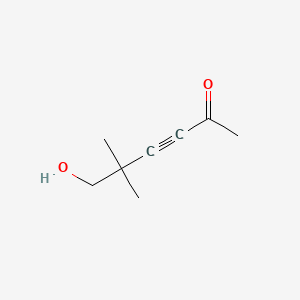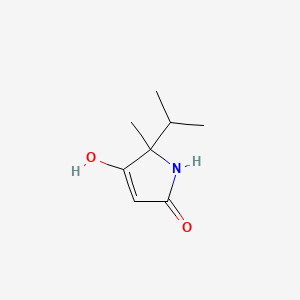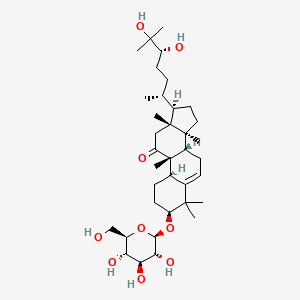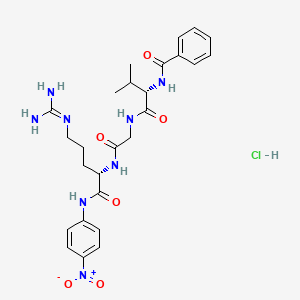
N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. Its empirical formula is C26H34N8O6 · HCl, and it has a molecular weight of 591.06 . This compound is particularly valuable in the study of proteolytic enzymes due to its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the benzoyl and p-nitroanilide groups. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.
Industrial Production Methods
Industrial production of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a powdered form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond between the arginine and p-nitroanilide moieties, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous buffer solutions at physiological pH and temperature. Common reagents include various proteolytic enzymes such as trypsin and thrombin. The reactions are monitored using spectrophotometric methods to detect the release of p-nitroaniline .
Major Products Formed
The major product formed from the hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is p-nitroaniline, which is a chromogenic compound that can be easily quantified using spectrophotometry .
科学研究应用
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for the detection and quantification of proteolytic enzyme activity. This compound is used in various assays to study enzymes such as trypsin, thrombin, and other serine proteases .
In addition to its use in enzyme assays, N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is also employed in the study of enzyme kinetics and inhibitor screening. Its chromogenic properties make it an ideal substrate for high-throughput screening of potential enzyme inhibitors, which is valuable in drug discovery and development .
作用机制
The mechanism of action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between the arginine and p-nitroanilide moieties. This reaction releases p-nitroaniline, which can be detected colorimetrically. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for the quantification of proteolytic activity .
相似化合物的比较
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is similar to other chromogenic protease substrates such as N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. These compounds share similar structures and are used for similar applications in enzyme assays .
Similar Compounds
N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride: Used as a substrate for thrombin and trypsin-like enzymes.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Commonly used in trypsin and chymotrypsin activity assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Utilized in colorimetric analysis of proteolytic activity.
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteolytic enzymes. Its chromogenic properties and ease of detection further enhance its utility in biochemical research .
属性
分子式 |
C26H35ClN8O6 |
|---|---|
分子量 |
591.1 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H/t20-,22-;/m0./s1 |
InChI 键 |
MLHRHUKHWCVSAU-DTRWSJPISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


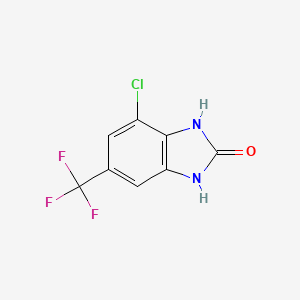
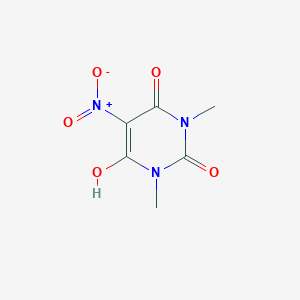
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)


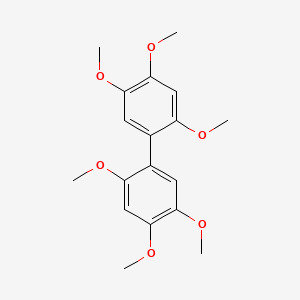

![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)
